molecular formula C21H23N3O4 B10988517 N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B10988517
M. Wt: 381.4 g/mol
InChI Key: XQNDGFIOCBXFPE-UHFFFAOYSA-N
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Description

N-(2-{[(3,5-Dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic small molecule characterized by a 1-methylindole-3-carboxamide core linked via an ethylenediamine spacer to a 3,5-dimethoxyphenylcarbonyl group. The carboxamide and urea-like linkages suggest hydrogen-bonding capabilities, which could influence target binding or pharmacokinetic properties.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-[(3,5-dimethoxybenzoyl)amino]ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C21H23N3O4/c1-24-13-18(17-6-4-5-7-19(17)24)21(26)23-9-8-22-20(25)14-10-15(27-2)12-16(11-14)28-3/h4-7,10-13H,8-9H2,1-3H3,(H,22,25)(H,23,26)

InChI Key

XQNDGFIOCBXFPE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name/ID Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Evidence Source
N-(2-{[(3,5-Dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide Indole-3-carboxamide 1-Methylindole, 3,5-dimethoxyphenylcarbonyl, ethylenediamine linker ~407.4 (calculated) Target Compound
(E)-3-(4-(2-(Dimethylamino)ethoxy)-3,5-dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide (6k) Acrylamide 3,5-Dimethoxyphenyl, dimethylaminoethoxy, 2-methylindole-ethyl linker ~537.6 (reported)
N-[2-[[(3,4-Dimethoxyphenyl)sulfonyl]amino]ethyl]acetamide (930989-64-3) Acetamide 3,4-Dimethoxyphenylsulfonyl, ethylenediamine linker ~327.4 (calculated)
Formoterol Related Compound E Formamide 4-Methoxy-3-methylphenethylamine, hydroxyethylphenyl ~420.5 (estimated)
N-(2-(Benzylamino)ethyl)-2-(3,5-dimethoxyphenyl)-1-isobutyl-6-oxopiperidine-3-carboxamide (1) Piperidine-3-carboxamide 3,5-Dimethoxyphenyl, isobutyl, benzylaminoethyl linker ~512.6 (reported)

Key Observations:

Core Structure Variations: The target compound’s indole core distinguishes it from piperidine-based analogs (e.g., compound 1 in ) and acrylamide derivatives (e.g., 6k in ). Indole derivatives often exhibit enhanced membrane permeability due to aromaticity and lipophilicity .

Substituent Positioning: The 3,5-dimethoxy substitution on the phenyl ring (target compound) contrasts with 3,4-dimethoxy (930989-64-3) or 4-methoxy (Formoterol derivatives) patterns. Symmetrical 3,5-dimethoxy groups may reduce steric hindrance and improve binding to flat hydrophobic pockets compared to asymmetric substitutions . Ethylenediamine linkers are common across analogs, but variations like dimethylaminoethoxy (6k) or benzylaminoethyl (compound 1) introduce differences in polarity and hydrogen-bonding capacity .

Functional Group Impact :

  • Carboxamide vs. sulfonamide (930989-64-3): The carbonyl group in the target compound may engage in stronger hydrogen bonding than sulfonamide’s sulfonyl group, affecting target affinity .
  • Acrylamide vs. carboxamide: The α,β-unsaturated system in 6k could enable covalent binding to cysteine residues, a feature absent in the target compound .

Key Observations:

  • Synthesis : The target compound likely shares synthetic strategies with ’s compound 1, utilizing carbodiimide (TBTU) or similar coupling reagents for amide bond formation .
  • Purity and Characterization : LCMS and NMR (1H, 13C) are standard for confirming identity, as seen in and .
  • Solubility: The dimethylaminoethoxy group in 6k enhances water solubility compared to the target compound’s less polar indole core .

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